molecular formula C11H16FN3O3 B1668449 Carmofure CAS No. 61422-45-5

Carmofure

Cat. No. B1668449
CAS RN: 61422-45-5
M. Wt: 257.26 g/mol
InChI Key: AOCCBINRVIKJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carmofur, also known as HCFU (1-hexylcarbamoyl-5-fluorouracil), is a pyrimidine analogue used as an antineoplastic agent . It is a derivative of fluorouracil, being a lipophilic-masked analog of 5-FU that can be administered orally .


Synthesis Analysis

The synthesis of Carmofur has been reported by Ozaki et al. by treating 5-FU with phosgene and hexylamine .


Molecular Structure Analysis

Carmofur has the chemical formula C11H16FN3O3 and a molar mass of 257.265 g·mol −1 . The IUPAC name for Carmofur is 5-fluoro- N -hexyl-2,4-dioxo-pyrimidine-1-carboxamide .

Scientific Research Applications

Inhibition of SARS-CoV-2 Main Protease

Carmofur, an antineoplastic drug, has been identified as an inhibitor of the SARS-CoV-2 main protease (Mpro), the virus responsible for COVID-19. Studies have revealed that Carmofur covalently binds to the catalytic Cys145 of Mpro, inhibiting viral replication in cells. This finding positions Carmofur as a potential lead compound for developing new antiviral treatments for COVID-19 (Jin et al., 2020).

Cytotoxic Effect on Cancer Cell Lines

Research has shown that Carmofur exhibits significant cytotoxic effects on various cancer cell lines. For instance, it demonstrates a potent cytotoxic effect on the MCF-7 human breast cancer cell line, suggesting its potential as a therapeutic agent in breast cancer treatment (Kutlu et al., 2018). Additionally, Carmofur combined with hyperthermia has shown enhanced antitumor effects on the K-562 cell line, indicating its usefulness in thermochemotherapy (Yuwen et al., 2001).

Attenuation of Acute Lung Injury

Carmofur has been identified as a dual inhibitor of fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), two enzymes involved in inflammation. It effectively reduces pro-inflammatory factors and down-regulates signaling proteins in the NF-κB pathway. In models of lipopolysaccharide (LPS)-induced acute lung injury (ALI), Carmofur significantly ameliorated inflammatory responses and promoted pulmonary injury resolution, suggesting its potential as a novel therapeutic agent for ALI (Wu et al., 2019).

Acid Ceramidase Inhibition

Carmofur has been reported to inhibit acid ceramidase (AC), a cysteine amidase that hydrolyzes the proapoptotic lipid ceramide. AC overexpression in human tumors suggests a role in chemoresistance. Carmofur's inhibition of AC is essential to its anti-proliferative effects, and modifications in its chemical structure yield new inhibitors that act synergistically with standard antitumor drugs to prevent cancer cell proliferation. This highlights AC as an unexpected target for Carmofur and underscores its potential as a basis for developing novel chemosensitizing agents (Realini et al., 2013).

Treatment of Advanced and Recurrent Breast Cancer

Carmofur has been studied in cases of advanced and recurrent breast cancer. Clinical trials have evaluated its effectiveness and safety, showing response rates indicatingits potential in breast cancer treatment. However, further research is necessary to fully understand its therapeutic implications (Kusama et al., 1995).

Urogenital Carcinoma and Bladder Cancer

In urogenital carcinoma, especially bladder cancer, Carmofur has been used as a post-operative adjuvant chemotherapeutic agent. Studies show that Carmofur can effectively prevent postoperative recurrence of bladder cancer, highlighting its potential in urogenital oncology (Nishio et al., 1987).

Diverse Oncological Applications

Carmofur has shown antitumor activity in a range of cancers including colorectal, breast, head and neck, pancreatic, gastrointestinal, and solid brain tumors. Its superior antiproliferative activity compared to 5-fluorouracil (5-FU) and its stability highlight its versatility in oncology (Islam & Mirza, 2022).

Treatment of Esophageal Carcinoma

Carmofur, combined with three-dimensionalconformal radiotherapy, has been studied in the treatment of esophageal carcinoma. This combination therapy showed tolerable adverse effects and promising results in terms of response rates and median survival time, indicating its efficacy in treating esophageal cancer (Xing-huan et al., 2009).

Apoptosis in Lung Adenocarcinoma Cells

A novel nano-carmofur compound has been investigated for its cytotoxic, antiproliferative, and apoptosis-triggering effects on human lung adenocarcinoma A549 cells. This study indicates that the compound significantly reduces cell viability and stimulates apoptosis, suggesting its potential in lung cancer therapy (Çömlekçi et al., 2018).

Carmofur-Induced Leukoencephalopathy Diagnosis

Carmofur has been associated with leukoencephalopathy, a condition affecting the brain. Diffusion-weighted MR imaging has been used to differentiate Carmofur-induced leukoencephalopathy from age-related periventricular hyperintensity, providing valuable insights into diagnosing and managing this adverse effect (Fujikawa et al., 2001).

Safety And Hazards

As with fluorouracil, Carmofur has been known to induce leukoencephalopathy, characterized by progressive damage to white matter in the brain with stroke-like symptoms . A clinical trial for small hepatocellular carcinoma was stopped prematurely because 56% of the treated patients had unacceptable side effects .

Future Directions

Carmofur has been shown to inhibit the SARS-CoV-2 main protease, and is therefore a promising lead compound to develop new antiviral treatment for COVID-19 . This suggests potential future directions for the use of Carmofur in antiviral therapies.

properties

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCBINRVIKJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045941
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carmofur

CAS RN

61422-45-5
Record name Carmofur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61422-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmofur [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061422455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmofur
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carmofur
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carmofur
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARMOFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA82M3RAB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

13.0g (0.10 mole) of 5-fluorouracil was suspended in 60 ml of dimethyl acetamide, then 14.0g (0.11 mole) of n-hexyl isocyanate was added thereto at room temperature and stirred at 50° C for 8 hours. After the reaction mixture was concentrated under reduced pressure, the residue was poured into 400 ml of water and resultant precipitate was filtered off. The precipitate was washed and dried and 19.3g (75.0% yield) of 5-fluoro-1-(n-hexylcarbamoyl)uracil was obtained.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carmofure
Reactant of Route 2
Reactant of Route 2
Carmofure

Citations

For This Compound
4
Citations
M Lin, S Liang, F Jiang, J Xu, W Zhu, W Qian, Y Hu… - Immunology letters, 2017 - Elsevier
Dendritic cells (DCs) and cytokine-induced killer (CIK) cells have both shown activity as immunotherapy in some malignancies. Our aim was to prospective assess the effect of this …
Number of citations: 30 www.sciencedirect.com
D Gao, C Li, X Xie, P Zhao, X Wei, W Sun, HC Liu… - PloS one, 2014 - journals.plos.org
Gastric and colorectal cancers (GC and CRC) have poor prognosis and are resistant to chemo- and/or radiotherapy. In the present study, the prophylactic effects of dendritic cell (DC) …
Number of citations: 127 journals.plos.org
HT Ngo, P Van Pham - Biomedical Research and Therapy, 2021 - bmrat.biomedpress.org
… About 368 staged-IV breast cancer patients were recruited, and 188 patients were treated with one cycle of low-dose chemotherapy (Carmofure) and at least three cycles of four DC-CIK …
Number of citations: 1 bmrat.biomedpress.org
M Lin, S Liang, F Jiang, J Xu - Cell, 2011
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.